molecular formula C15H10N2O3 B11412896 N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide

N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide

Cat. No.: B11412896
M. Wt: 266.25 g/mol
InChI Key: QVPQGXUOJXMBKW-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide typically involves the cyclization of 2-aminophenol with a suitable carbonyl compound. One common method is the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide is unique due to its specific structural features and potential biological activities. Unlike other benzoxazole derivatives, it has a distinct combination of functional groups that confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-oxo-2-phenylacetamide

InChI

InChI=1S/C15H10N2O3/c18-13(10-6-2-1-3-7-10)15(19)16-14-11-8-4-5-9-12(11)20-17-14/h1-9H,(H,16,17,19)

InChI Key

QVPQGXUOJXMBKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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